2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxy group, a quinoline moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and quinoline intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent under basic conditions. The quinoline intermediate is prepared by reacting 8-hydroxyquinoline with propyl bromide in the presence of a base.
The final step involves the coupling of the phenoxy and quinoline intermediates with acetamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and quinoline moieties can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced phenoxy and quinoline derivatives.
Substitution: Formation of halogenated phenoxy derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and quinoline moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid
- Phenoxyacetamide derivatives
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide stands out due to its unique combination of phenoxy and quinoline moieties, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-5-13-28-21-11-10-20(19-7-6-12-25-24(19)21)26-23(27)15-29-22-14-17(4)8-9-18(22)16(2)3/h6-12,14,16H,5,13,15H2,1-4H3,(H,26,27) |
InChI Key |
MGCPGLUDKMOCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C=CC=N2 |
Origin of Product |
United States |
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